molecular formula C19H13BrN6 B11057426 3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile

3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile

Cat. No.: B11057426
M. Wt: 405.3 g/mol
InChI Key: JHTOBOLMISIACT-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile is a complex organic compound that features a cyclopropane ring substituted with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

    Introduction of the bromophenyl group: This step might involve a bromination reaction followed by a coupling reaction to attach the bromophenyl group to the cyclopropane ring.

    Addition of the dicyano and amino groups: This can be done through nucleophilic substitution reactions, where the appropriate nitrile and amine precursors are introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides or other substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with unique properties.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile
  • 3-(3-Fluorophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile

Uniqueness

The presence of the bromine atom in 3-(3-Bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile can impart unique reactivity and properties compared to its chloro and fluoro analogs

Properties

Molecular Formula

C19H13BrN6

Molecular Weight

405.3 g/mol

IUPAC Name

3-(3-bromophenyl)-2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]cyclopropane-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H13BrN6/c1-12(2)26-17(14(7-21)8-22)19(11-25)16(18(19,9-23)10-24)13-4-3-5-15(20)6-13/h3-6,12,16,26H,1-2H3

InChI Key

JHTOBOLMISIACT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=C(C#N)C#N)C1(C(C1(C#N)C#N)C2=CC(=CC=C2)Br)C#N

Origin of Product

United States

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